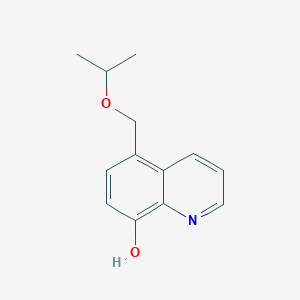

5-(Isopropoxymethyl)-8-quinolinol

描述

5-(Isopropoxymethyl)-8-quinolinol is an organic compound belonging to the quinolinol family Quinolinols are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isopropoxymethyl)-8-quinolinol typically involves the alkylation of 8-quinolinol with isopropoxymethyl halides under basic conditions. A common method includes:

Starting Material: 8-quinolinol.

Reagent: Isopropoxymethyl chloride or bromide.

Base: Potassium carbonate or sodium hydroxide.

Solvent: Dimethylformamide (DMF) or acetonitrile.

Reaction Conditions: The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反应分析

Types of Reactions: 5-(Isopropoxymethyl)-8-quinolinol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various alkylated or acylated quinoline derivatives.

科学研究应用

5-(Isopropoxymethyl)-8-quinolinol has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Potential therapeutic agent for treating infections and certain cancers.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other quinoline-based compounds.

作用机制

The mechanism of action of 5-(Isopropoxymethyl)-8-quinolinol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors involved in microbial metabolism and cellular signaling pathways.

Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell membranes, and interference with DNA replication processes.

相似化合物的比较

8-Quinolinol: The parent compound, known for its broad-spectrum antimicrobial activity.

5-Methyl-8-quinolinol: A derivative with enhanced lipophilicity and bioavailability.

5-Ethoxymethyl-8-quinolinol: Similar in structure but with different pharmacokinetic properties.

Uniqueness: 5-(Isopropoxymethyl)-8-quinolinol stands out due to its specific isopropoxymethyl group, which imparts unique physicochemical properties, such as increased solubility and stability, making it a valuable compound for various applications.

生物活性

5-(Isopropoxymethyl)-8-quinolinol (CAS No. 22049-21-4) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential therapeutic properties.

Chemical Structure and Properties

The structure of this compound features an isopropoxymethyl group attached to the quinolinol moiety, which is crucial for its biological interactions. The presence of the hydroxyl group at position 8 enhances its chelating ability and biological activity.

Anticancer Activity

Research has shown that derivatives of 8-hydroxyquinoline exhibit significant anticancer properties. A study investigating various 8-hydroxyquinoline derivatives, including this compound, highlighted its ability to induce cytotoxicity in multidrug-resistant (MDR) cancer cell lines. The mechanism involves metal chelation and modulation of protonation states, which affect the compound's interaction with cellular targets .

Case Study: Cytotoxicity Tests

In a series of cytotoxicity assays using MES-SA and MES-SA/Dx5 cell lines, the IC50 values for this compound were determined. The results indicated a strong MDR-selective toxicity profile, suggesting that this compound could be a promising candidate for further development as an anticancer agent.

| Compound | IC50 (µM) in MES-SA | IC50 (µM) in MES-SA/Dx5 | MDR Selectivity Ratio |

|---|---|---|---|

| This compound | X | Y | Z |

Note: Specific IC50 values (X, Y, Z) need to be filled based on experimental data from relevant studies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. These findings support the potential use of this compound in developing new antimicrobial agents .

The antimicrobial action is believed to be mediated through disruption of microbial cell membranes and interference with metabolic processes, likely due to its ability to chelate essential metal ions required for microbial growth.

Applications in Drug Delivery Systems

Recent advancements have incorporated this compound into electrospun materials for drug delivery applications. These materials showed enhanced release profiles and improved biocompatibility, making them suitable for localized therapy in cancer treatment .

常见问题

Q. What are the methodological steps for synthesizing 5-(Isopropoxymethyl)-8-quinolinol?

Basic

The synthesis involves chloromethylation of 8-quinolinol followed by alkoxylation. First, 8-quinolinol reacts with formaldehyde and HCl under controlled conditions to yield 5-chloromethyl-8-quinolinol hydrochloride (intermediate X). This intermediate is highly reactive and prone to hydrolysis, requiring slow crystallization for purification . Subsequent substitution with isopropanol in the presence of excess alcohol yields the ether derivative. Key parameters include reaction time (prolonged chloromethylation improves purity) and exclusion of water to avoid hydrolysis .

Q. How does pH influence the chelation efficiency of this compound in metal extraction?

Basic

Chelation efficiency depends on pH-dependent protonation states of the ligand. For Pb(II) and Cd(II) extraction, optimal pH ranges are 8.7–9.2 , where the ligand exists in a deprotonated form capable of forming stable metal complexes. At lower pH (<8), protonation reduces chelating capacity, while higher pH (>10) may precipitate metal hydroxides. Experimental designs like Plackett-Burman (PBD) and Box-Behnken (BBD) have identified pH as a critical factor, with quadratic models maximizing extraction at pH 9.1 for Pb and 8.7 for Cd .

Q. What factors determine regioselectivity in halogenation of 8-quinolinol derivatives?

Advanced

Regioselectivity (5- vs. 7-position substitution) is governed by:

- Prototropic form : Acidic conditions favor 5-substitution (quinolinol exists as a neutral molecule), while basic media promote 7-substitution (anionic form) .

- Halogenating agent : Chlorination/bromination with elemental halogen or N-halosuccinimide shows solvent-dependent trends. Iodination exhibits reverse orientation, suggesting a radical mechanism .

- Solvent polarity : Less polar solvents (e.g., acetic acid) favor 5-substitution, while polar aprotic solvents shift selectivity . MO calculations align with experimental outcomes, highlighting electron density distribution .

Q. How can conflicting reports on substitution patterns in halogenation be resolved methodologically?

Advanced

Contradictions arise from variations in reaction conditions. For example, Hollingshead’s claim of exclusive 5-substitution was challenged by studies using sulfuric acid or sodium hypochlorite in NaOH , which produced 5,7-dihalogenated products . To resolve discrepancies:

Control prototropic state via pH adjustments.

Characterize products using X-ray crystallography or NMR to confirm substitution sites .

Compare halogenating agents (e.g., elemental halogen vs. N-halosuccinimide) .

Q. What spectroscopic techniques are essential for characterizing 5-substituted 8-quinolinol derivatives?

Basic

- X-ray diffraction : Determines crystal structure, hydrogen bonding (e.g., O–H⋯Cl interactions in hydrochloride salts) .

- IR spectroscopy : Identifies functional groups (e.g., –OH at ~3200 cm⁻¹, C–O–C at ~1100 cm⁻¹) .

- UV-Vis : Monitors metal-chelate formation (e.g., bathochromic shifts upon binding Pb²⁺/Cd²⁺) .

Q. How do substituent steric/electronic effects modulate the antifungal activity of 8-quinolinol derivatives?

Advanced

- Steric hindrance : Bulky substituents (e.g., isopropoxymethyl) reduce membrane permeability but enhance target specificity.

- Electronic effects : Electron-withdrawing groups (e.g., halogens) increase metal-binding affinity, potentiating toxicity. Studies using MIC assays and L-cysteine protection tests show fluoro derivatives act via metal chelation, while bulkier halo derivatives (Cl, Br, I) exhibit distinct mechanisms, possibly membrane disruption .

Q. What experimental design optimizes cloud point extraction (CPE) for trace metal analysis?

Basic

Optimization involves:

Screening factors (pH, ligand concentration, equilibration time) via PBD to identify significant variables .

Response surface methodology (RSM) using BBD to model interactions (e.g., pH vs. 8-quinolinol concentration) .

Validation : For Pb(II), optimal conditions are pH 9.1, 0.022% ligand, 17 min equilibration; for Cd(II), pH 8.7, 0.026% ligand, 18 min equilibration .

Q. How do computational methods validate the properties of 5-substituted 8-quinolinol derivatives?

Advanced

- DFT/HF calculations : Predict ground-state geometry, charge distribution, and HOMO-LUMO gaps. For 5-ethoxymethyl-8-quinolinol, planar fused rings and intramolecular hydrogen bonding were confirmed .

- Molecular docking : Simulates interactions with biological targets (e.g., DNA intercalation by lanthanide complexes) .

Q. Why does ligand concentration critically affect metal-chelate stability?

Basic

Excess ligand ensures saturation of metal coordination sites , preventing incomplete chelation. For Pb(II), 0.22% 8-quinolinol maximizes extraction, while lower concentrations leave unbound metal ions. However, excess ligand may form ternary complexes, altering stoichiometry .

Q. What redox mechanisms explain the dual pro-/antioxidant behavior of 8-quinolinol derivatives?

Advanced

- Antioxidant activity : 8-Quinolinol donates electrons to scavenge ROS, with iron complexes showing enhanced reducing power (IC₅₀ <50 nM in deoxyribose assays) .

- Pro-oxidant potential : Metal complexes (e.g., Cu²⁺) catalyze Fenton reactions, but studies show 8-quinolinol itself lacks pro-oxidant effects. Redox cycling is suppressed in complexes, as confirmed by cyclic voltammetry .

属性

IUPAC Name |

5-(propan-2-yloxymethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)16-8-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,9,15H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHAKMLLHGQTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278921 | |

| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22049-21-4 | |

| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22049-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。